molecular formula C7H12N6 B8678299 N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine CAS No. 66276-69-5

N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B8678299
CAS RN: 66276-69-5
M. Wt: 180.21 g/mol
InChI Key: YBXAUCWDTLINED-UHFFFAOYSA-N
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Description

N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine is a useful research compound. Its molecular formula is C7H12N6 and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66276-69-5

Product Name

N~2~-Cyclopropyl-N~4~-methyl-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C7H12N6

Molecular Weight

180.21 g/mol

IUPAC Name

2-N-cyclopropyl-4-N-methyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C7H12N6/c1-9-6-11-5(8)12-7(13-6)10-4-2-3-4/h4H,2-3H2,1H3,(H4,8,9,10,11,12,13)

InChI Key

YBXAUCWDTLINED-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.7 g of 2-cyclopropylamino-4-methylamino-6-chloro-s-triazine, 17.4 g of 28% aqueous ammonia solution and 30 ml of dioxan is heated at 140° C. in an autoclave for 4 hours. After cooling, the reaction mixture is poured into 350 ml of a solution, which has been cooled to 0° C., of potassium carbonate in water and extracted with 1:1 benzene/ether. After drying over sodium sulfate, the solvents are removed in vacuo and the residue is recrystallised from isopropanol/hexane; melting point 159°-162° C.
Quantity
12.7 g
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reactant
Reaction Step One
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17.4 g
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reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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